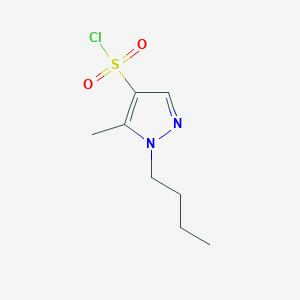

1-butyl-5-methyl-1H-pyrazole-4-sulfonyl chloride

CAS No.: 1006454-04-1

Cat. No.: VC7112023

Molecular Formula: C8H13ClN2O2S

Molecular Weight: 236.71

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1006454-04-1 |

|---|---|

| Molecular Formula | C8H13ClN2O2S |

| Molecular Weight | 236.71 |

| IUPAC Name | 1-butyl-5-methylpyrazole-4-sulfonyl chloride |

| Standard InChI | InChI=1S/C8H13ClN2O2S/c1-3-4-5-11-7(2)8(6-10-11)14(9,12)13/h6H,3-5H2,1-2H3 |

| Standard InChI Key | RZTYZJHPFXIWDS-UHFFFAOYSA-N |

| SMILES | CCCCN1C(=C(C=N1)S(=O)(=O)Cl)C |

Introduction

Structural Features:

-

Core Framework: Pyrazole ring substituted at positions 1, 4, and 5.

-

Functional Groups:

-

Butyl group at position 1.

-

Methyl group at position 5.

-

Sulfonyl chloride group at position 4.

-

Chemical Representation:

| Property | Value |

|---|---|

| 2D Structure | Pyrazole ring with substitutions |

| 3D Conformer | Available via modeling software |

Synthesis and Preparation

The synthesis of 1-butyl-5-methyl-1H-pyrazole-4-sulfonyl chloride typically involves the functionalization of a pyrazole ring using chlorosulfonic acid. Below is a general synthetic route:

Reaction Steps:

-

Starting Material: A pyrazole derivative substituted with butyl and methyl groups.

-

Electrophilic Substitution:

-

Purification: The crude product is purified using recrystallization or chromatography.

Reaction Conditions:

| Parameter | Typical Values |

|---|---|

| Solvent | Non-aqueous (e.g., dichloromethane) |

| Temperature | Controlled to avoid decomposition |

| Yield | Moderate to high depending on conditions |

Use in Organic Synthesis

1-butyl-5-methyl-1H-pyrazole-4-sulfonyl chloride serves as a key intermediate in synthesizing sulfonamide derivatives, which are widely studied for their biological activities.

Pharmaceutical Relevance

Sulfonamides derived from similar structures have shown activity against various diseases, including:

Potential for Drug Development

The sulfonyl chloride group enables further derivatization, making it a versatile precursor for designing compounds targeting specific enzymes or receptors.

Hazards:

-

Corrosive Nature: The sulfonyl chloride group can react violently with water or moisture, releasing HCl gas.

-

Toxicity: Likely harmful if inhaled or ingested; proper personal protective equipment (PPE) is required.

Storage:

-

Store in a cool, dry place under inert gas (e.g., nitrogen or argon) to prevent decomposition.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume